2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol
Description
Significance of Complex Amino Alcohol Scaffolds in Modern Chemical Research
Complex amino alcohol scaffolds are crucial in contemporary chemical research for several reasons. Their bifunctional nature allows them to serve as versatile building blocks for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. researchgate.netnih.gov The presence of both a nucleophilic amino group and a hydroxyl group that can act as a nucleophile or be converted into a good leaving group provides a rich platform for synthetic manipulations.
Furthermore, the stereochemistry of amino alcohols is of paramount importance. Chiral amino alcohols are extensively used as resolving agents for racemic mixtures and as chiral ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. mdpi.com The ability to control stereochemistry is critical in the development of new therapeutic agents, as different enantiomers of a drug can have vastly different biological activities.
Overview of the Structural Features of 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol
The compound this compound possesses a distinct molecular architecture that contributes to its chemical properties. The core structure is derived from leucinol (2-amino-4-methylpentan-1-ol), a chiral amino alcohol. nih.gov This core is substituted at the amino group with a heptan-2-yl group.
Key structural features include:
A primary alcohol (-CH₂OH) group, which can undergo oxidation or esterification.
A secondary amine (-NH-) group, which is basic and nucleophilic.
Two chiral centers, one at the carbon bearing the amino and hydroxyl groups, and another at the second carbon of the heptyl substituent. This results in the potential for multiple stereoisomers.
A branched isobutyl group from the leucinol moiety and a linear heptyl chain, which together contribute to the molecule's lipophilicity.
These features suggest that the compound will have interesting solubility profiles and can engage in a variety of chemical reactions, making it a potentially valuable intermediate in organic synthesis.
Historical Context of Amino Alcohol Synthesis and Applications in Non-Biological Systems
The synthesis of amino alcohols has a rich history dating back to the early days of organic chemistry. Early methods often involved the reduction of amino acids or their derivatives. gerli.com For instance, the parent amino alcohol, leucinol, can be prepared by the reduction of the amino acid leucine.
Over the decades, a plethora of synthetic methods have been developed to access amino alcohols with high levels of stereocontrol. These methods include the ring-opening of epoxides with amines, the reduction of α-amino ketones, and asymmetric aminohydroxylation reactions. diva-portal.orgorganic-chemistry.org The development of these stereoselective methods has been instrumental in advancing the field of asymmetric synthesis.
In non-biological systems, amino alcohols have found widespread application. They are commonly used as ligands for metal catalysts in a variety of asymmetric transformations, such as the addition of organozinc reagents to aldehydes and the reduction of ketones. mdpi.com Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms creates a well-defined chiral environment that can induce high levels of enantioselectivity. Additionally, N-substituted amino alcohols are important building blocks in the preparation of various value-added chemicals. acsgcipr.org
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for the specific compound this compound, the following tables provide calculated and estimated data based on its structure.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₉NO |
| Molecular Weight | 215.38 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
This data is computationally generated and serves as an estimation.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | Signals expected in the regions of 0.8-1.0 ppm (methyl protons), 1.1-1.8 ppm (methylene and methine protons on the alkyl chains), 2.5-3.0 ppm (methine proton adjacent to the nitrogen), and 3.4-3.7 ppm (methylene protons adjacent to the hydroxyl group). A broad singlet for the N-H and O-H protons. |
| ¹³C NMR | Signals expected in the regions of 14-30 ppm (alkyl carbons), 50-65 ppm (carbons adjacent to nitrogen and oxygen). |
| Mass Spec. | Expected molecular ion peak [M+H]⁺ at m/z 216.23. |
These are predicted values and may differ from experimental results.
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-(heptan-2-ylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-5-6-7-8-12(4)14-13(10-15)9-11(2)3/h11-15H,5-10H2,1-4H3 |
InChI Key |
VEHASDVBUPSAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(CC(C)C)CO |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Precursor Identification for 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Disconnection Approaches for the Carbon-Nitrogen and Carbon-Oxygen Bonds
The structure of 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol features two key heteroatomic bonds amenable to disconnection: the C-N bond of the secondary amine and the C-O bond of the primary alcohol. A primary retrosynthetic disconnection targets the C-N bond, as its formation is often achieved through robust and well-established chemical transformations. lkouniv.ac.in
C-N Bond Disconnection:
This disconnection is based on the reverse of a reductive amination reaction. organic-chemistry.org Cleavage of the bond between the nitrogen atom and the carbon at the 2-position of the pentanol (B124592) backbone generates two key synthons: a carbonyl compound and a primary amine.
Synthon 1: A cation at the 2-position of the 4-methylpentan-1-ol backbone.
Synthon 2: The (heptan-2-yl)amine anion.
These idealized fragments correspond to the following real-world synthetic equivalents:
Synthetic Equivalent 1: 1-Hydroxy-4-methylpentan-2-one. This α-hydroxy ketone is a direct precursor for the formation of the target molecule via reductive amination.
Synthetic Equivalent 2: (Heptan-2-yl)amine. This chiral primary amine serves as the nucleophile in the key bond-forming step.
An alternative, though often less direct, C-N disconnection could involve the reverse of an N-alkylation reaction. This would generate 2-amino-4-methylpentan-1-ol (B168986) and a suitable heptan-2-yl electrophile, such as 2-bromoheptane (B1584549).
C-O Bond Disconnection:
While less common for this type of molecule, a C-O bond disconnection can be considered. This would involve the disconnection of the hydroxyl group, which is generally achieved through functional group interconversion (FGI) rather than a direct bond cleavage that corresponds to a high-yielding synthetic reaction. For instance, the alcohol could be retrosynthetically derived from a corresponding halide or other leaving group.
Evaluation of Key Chiral Building Blocks: (Heptan-2-yl)amine and 4-methylpentan-1-ol Derivatives
The chirality of the target molecule can originate from the strategic selection of chiral precursors. Both (heptan-2-yl)amine and derivatives of 4-methylpentan-1-ol can be sourced or synthesized in enantiomerically pure forms, allowing for a stereocontrolled synthesis.
(Heptan-2-yl)amine:
This chiral primary amine is a crucial building block. Its stereocenter at the 2-position will be incorporated into the final product. The properties of heptan-2-amine are summarized in the table below.
| Property | Value |
| IUPAC Name | Heptan-2-amine |
| CAS Number | 123-82-0 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
This data is compiled from available chemical databases. matrix-fine-chemicals.com
The synthesis of enantiomerically pure (heptan-2-yl)amine can be achieved through various methods, including the resolution of racemic mixtures or through asymmetric synthesis, for instance, by the reductive amination of heptan-2-one using a chiral auxiliary or a chiral catalyst.
4-methylpentan-1-ol Derivatives:
The other key fragment, the 4-methylpentan-1-ol backbone, can be derived from several precursors. The most direct precursor identified through the C-N disconnection is 1-hydroxy-4-methylpentan-2-one. Alternatively, one could start from the more readily available 2-amino-4-methylpentan-1-ol, also known as leucinol. ontosight.ainist.govnih.gov
| Property | Value |
| IUPAC Name | 2-Amino-4-methylpentan-1-ol |
| CAS Number | 502-32-9 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
This data is compiled from available chemical databases. ontosight.ainist.govnih.govacrotein.com
Leucinol is commercially available in both enantiomeric forms, derived from the natural amino acid leucine. This provides a straightforward entry into a stereochemically defined synthesis.
Precursor Reactivity and Functional Group Interconversions
The successful synthesis of this compound hinges on the reactivity of the chosen precursors and the strategic use of functional group interconversions (FGI).
The primary synthetic strategy, reductive amination, involves the reaction of 1-hydroxy-4-methylpentan-2-one with (heptan-2-yl)amine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. organic-chemistry.orgmdpi.com This one-pot procedure is highly efficient. The choice of reducing agent is critical to avoid the reduction of the ketone to a diol. Mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often employed. organic-chemistry.org
Alternatively, if starting with 2-amino-4-methylpentan-1-ol, the synthesis would proceed via N-alkylation with a heptan-2-yl electrophile. This could be achieved by reacting the amino alcohol with 2-bromoheptane or by a reductive amination with heptan-2-one. The latter approach would involve the formation of an imine between the amino alcohol and the ketone, followed by reduction.
Functional group interconversions may be necessary to prepare the key precursors. For example, 1-hydroxy-4-methylpentan-2-one can be synthesized from 2-amino-4-methylpentan-1-ol through a diazotization reaction followed by hydrolysis, although this can be a low-yielding process. A more controlled oxidation of a suitable protected 1,2-diol derivative could also be employed.
The table below outlines the key transformations and the precursors involved in the synthesis of this compound.
| Transformation | Starting Material(s) | Product |
| Reductive Amination | 1-Hydroxy-4-methylpentan-2-one, (Heptan-2-yl)amine | This compound |
| N-Alkylation | 2-Amino-4-methylpentan-1-ol, 2-Bromoheptane | This compound |
| Reductive Amination | 2-Amino-4-methylpentan-1-ol, Heptan-2-one | This compound |
Advanced Synthetic Methodologies for 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral compound. For a molecule with two chiral centers like 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol, this involves the precise control of the three-dimensional arrangement of atoms at both the C-2 of the 4-methylpentan-1-ol backbone and the C-2 of the heptanyl group.
Asymmetric Alkylation Reactions for the Formation of the Amino Alcohol Backbone
Asymmetric alkylation provides a direct route to establishing the carbon skeleton with the desired stereochemistry. One conceptual approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the chirality is introduced via a chiral auxiliary. For the synthesis of the leucinol-derived backbone (2-amino-4-methylpentan-1-ol), this would involve the stereoselective addition of an isobutyl group. Subsequent reductive amination with heptan-2-one, followed by reduction of the resulting imine, or direct N-alkylation with 2-bromoheptane (B1584549) would install the (heptan-2-yl)amino side chain. The stereocenter on the heptanyl group would need to be set in a separate step or by using an enantiomerically pure heptan-2-yl precursor.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct a stereoselective reaction. acs.orgwikipedia.org Evans' oxazolidinone auxiliaries, for instance, are widely used for stereocontrolled alkylations. wikipedia.org A synthesis strategy could involve acylating an Evans auxiliary derived from an amino acid like valine with a suitable carboxylic acid. The subsequent diastereoselective alkylation of the enolate would establish one of the stereocenters. After the key bond formation, the auxiliary is cleaved and can be recovered, yielding the chiral amino alcohol precursor. wikipedia.org For the target molecule, an oxazolidinone derived from L-leucine could be used to introduce the initial stereocenter, followed by functional group manipulations and coupling with a chiral heptan-2-yl amine. The use of a transient chiral auxiliary, formed catalytically from achiral precursors, represents an advanced alternative that combines the robustness of auxiliary-based methods with the efficiency of asymmetric catalysis. acs.org
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines. google.com The synthesis of this compound could be envisioned via the asymmetric reduction of a suitable α-amino ketone precursor.
Asymmetric transfer hydrogenation (ATH) offers practical advantages as it often uses readily available hydrogen donors like formic acid/triethylamine (B128534) mixtures or isopropanol (B130326), avoiding the need for high-pressure hydrogen gas. acs.orgacs.org Ruthenium(II) and Rhodium(I) complexes with chiral diamine or phosphine (B1218219) ligands are highly effective catalysts for these transformations, achieving high yields and excellent enantioselectivities. acs.orgresearchgate.netnih.gov For example, unprotected α-amino ketones can be converted to the corresponding chiral 1,2-amino alcohols with high efficiency and enantiomeric excess (>99% ee). acs.orgnih.gov This methodology could be applied to a ketone precursor of the target molecule, allowing for the stereoselective formation of the hydroxyl-bearing stereocenter.
| Catalyst System | Precursor Type | Hydrogen Source | Typical ee (%) |
| Ru(II)-TsDPEN | α-Amino Ketones | HCOOH/NEt₃ | >95 |
| Rh(I)-Diphosphine | Unprotected Amino Ketones | H₂ | >90 |
| RuCl₂[(S)-binap][(S,S)-dpen] | Functionalized Ketones | H₂ | >98 |
| Ru(S,S)-Tsdpen | 2-Azidoacetophenone | HCOOH/NEt₃ | >98 |
This table presents representative data for analogous amino alcohol syntheses found in the literature. google.comacs.orgnih.gov TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; binap = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; dpen = 1,2-diphenylethylenediamine.
Chemoenzymatic and Biocatalytic Routes for Stereocontrol
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes such as transaminases, ketoreductases (KREDs), and lipases operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. nih.govresearchgate.net
A chemoenzymatic route to this compound could employ a transaminase to asymmetrically synthesize a chiral amine precursor, such as (R)- or (S)-heptan-2-amine, from heptan-2-one. nih.govresearchgate.net Separately, the leucinol backbone could be synthesized using a ketoreductase to reduce an appropriate α-amino ketone with high stereoselectivity. chemrxiv.org Alternatively, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the final amino alcohol or an intermediate ester, selectively hydrolyzing one enantiomer and leaving the other enriched. chemrxiv.org Multi-enzyme cascade reactions, where the product of one enzymatic step is the substrate for the next, are particularly efficient for building complex chiral molecules. researchgate.net
Stereodivergent Synthesis of Diastereomers
Since this compound possesses two stereocenters, it can exist as four distinct stereoisomers (two pairs of enantiomers). Stereodivergent synthesis aims to provide selective access to any of these isomers from a common set of starting materials, typically by changing the configuration of the catalyst or chiral auxiliary. acs.org
A powerful strategy involves the combination of asymmetric catalysis to install a transient chiral auxiliary, which then directs a subsequent diastereoselective transformation. For instance, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines has been shown to provide access to all four stereoisomers of a protected amino alcohol simply by selecting the appropriate enantiomer of the catalyst ligand and tuning the substituents on the starting material. acs.org This approach allows for the controlled synthesis of each diastereomer of the target compound in high yield and enantioselectivity.
Multicomponent Reactions for Efficient Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govencyclopedia.pub They allow for the rapid construction of molecular complexity from simple precursors. nih.gov
While no specific MCR has been reported for the direct synthesis of this compound, established MCRs like the Ugi or Passerini reactions could be adapted to assemble the core structure. For example, a Ugi-type reaction involving isovaleraldehyde (B47997) (to provide the 4-methylpentan skeleton), heptan-2-amine, an isocyanide, and a carboxylic acid could potentially generate a complex precursor that could be further transformed into the target amino alcohol. The development of a catalytic, asymmetric MCR would be a highly efficient approach to access enantiomerically enriched versions of the target compound. mdpi.com
Transition Metal-Catalyzed Coupling Reactions in Amino Alcohol Synthesis
Transition metal catalysis provides powerful tools for the formation of C-N bonds, a key step in the synthesis of N-substituted amino alcohols like this compound. These methods often proceed under mild conditions with high selectivity, offering significant advantages over classical approaches. A primary route to the target compound involves the coupling of a leucinol derivative (2-amino-4-methylpentan-1-ol) with a heptanone precursor, or the direct amination of a suitable alcohol or alkene.
Ruthenium and Rhodium-Catalyzed Hydrogenation: Ruthenium (Ru) and Rhodium (Rh) complexes are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of imines or ketones. In a potential synthesis of the target molecule, 2-amino-4-methylpentan-1-ol (B168986) could be reacted with heptan-2-one to form an intermediate imine, which is then reduced. Alternatively, a β-amino ketone could be reduced to the corresponding γ-amino alcohol. Rh-based catalysts, such as those using BINAP ligands, and Ru-based catalysts are renowned for their excellent enantioselectivity in the reduction of ketones and imines, which is crucial for controlling the stereochemistry of the final product. For instance, Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a facile strategy for accessing chiral 1,2-amino alcohols in high yields and excellent enantioselectivities.
Iridium-Catalyzed Reactions: Iridium (Ir) catalysts have also been employed in the asymmetric transfer hydrogenation of β-amino ketones to furnish γ-amino alcohols. These reactions typically use isopropanol as a safe and readily available hydrogen source. The choice between an Ir-based or Rh-based catalyst can allow for diastereoselective synthesis, providing access to either syn- or anti- products by selecting the appropriate catalytic system.
Copper-Catalyzed Hydroamination and Reductive Coupling: Copper-catalyzed reactions have emerged as a cost-effective and versatile method for amino alcohol synthesis. Asymmetric hydroamination catalyzed by copper-hydride (CuH) complexes allows for the direct synthesis of γ-amino alcohols from unprotected allylic alcohols. This approach is notable for its high regioselectivity and enantioselectivity under mild conditions. Furthermore, copper catalysts can facilitate the enantioselective aminoallylation of ketones through reductive coupling, providing access to protected 1,2-amino alcohols.
The table below summarizes representative findings for transition metal-catalyzed reactions relevant to the synthesis of complex amino alcohols.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Ref. |
| Ru-Ammine Complex | Asymmetric Transfer Hydrogenation | α-Amino Ketone | 1,2-Amino Alcohol | 88 | 99.6:0.4 er | |
| Ir/Amino Acid Amide Complex | Asymmetric Transfer Hydrogenation | β-Amino Ketone | anti-γ-Amino Alcohol | >95 | >99:1 dr | |
| Rh(COD)₂BF₄ / (R)-BINAP | Asymmetric Hydrogenation | β-Amino Ketone | syn-γ-Amino Alcohol | >95 | >99:1 dr | |
| CuH / Chiral Ligand | Asymmetric Hydroamination | Allylic Alcohol | γ-Amino Alcohol | ~80-95 | ~90-99 |
**3.5. Comparative Analysis of
In Depth Structural Elucidation and Spectroscopic Characterization of 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Chiroptical Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, making it an invaluable tool for determining the absolute configuration and conformational analysis of chiral compounds.
For an amino alcohol like 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol, the chromophores—primarily the amino and hydroxyl groups—are expected to give rise to ECD signals in the UV region. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the chiral centers. However, without experimental spectra or quantum chemical calculations for this specific compound, no definitive data on its ECD properties can be provided.
Interactive Data Table: Illustrative ECD Data for a Generic Chiral Amino Alcohol
The following table is for illustrative purposes only and does not represent actual data for this compound.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 200 | +5.2 |
| 210 | +2.8 |
| 220 | -1.5 |
| 230 | -0.8 |
| 240 | +0.3 |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another chiroptical technique used to characterize chiral molecules and is closely related to ECD through the Kronig-Kramers relations. An ORD spectrum displays the optical rotation at various wavelengths.
A plain ORD curve shows a monotonic change in rotation with wavelength, while a curve that exhibits both peaks and troughs, crossing the zero-rotation axis, is known as an anomalous ORD curve and is indicative of a Cotton effect. The shape of the ORD curve provides critical information about the stereochemistry of the molecule. For this compound, one would expect its ORD spectrum to be characteristic of its specific enantiomeric form. However, no such experimental data is currently available in the scientific literature.
Interactive Data Table: Illustrative ORD Data for a Generic Chiral Amino Alcohol
The following table is for illustrative purposes only and does not represent actual data for this compound.
| Wavelength (nm) | Molar Rotation ([Φ]) |
| 300 | +150 |
| 400 | +80 |
| 500 | +50 |
| 589 (D-line) | +45 |
| 600 | +40 |
Chemical Reactivity and Derivatization Strategies for 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Reactions at the Hydroxyl Group
The primary hydroxyl group in 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and conversion to other functional groups like halides.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Given the presence of a basic amine group in the molecule, it is often advantageous to use milder methods to avoid side reactions. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a gentle alternative for forming esters under neutral conditions.
Another effective method involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.
Etherification: The formation of an ether from the hydroxyl group can be achieved through several methods. The Williamson ether synthesis, while classic, requires the formation of an alkoxide using a strong base, which could potentially deprotonate the secondary amine as well. A more selective approach for amino alcohols involves forming a stable chelate to protect and activate the desired functional group. For instance, selective mono-N-alkylation of 3-amino alcohols has been achieved by forming a chelate with 9-borabicyclononane (B1260311) (9-BBN), which could be adapted for O-alkylation with appropriate reagents. Iron(III) catalysts have also been shown to facilitate the selective dehydrative etherification of alcohols, which could be applicable here.
Table 1: Representative Esterification and Etherification Reactions of Amino Alcohols
| Reaction Type | Reagents and Conditions | Product Type | Potential Yield |
|---|---|---|---|
| Esterification | Carboxylic Acid, H₂SO₄, Heat | Carboxylate Ester | Moderate to Good |
| Acyl Chloride, Pyridine, CH₂Cl₂ | Carboxylate Ester | Good to Excellent | |
| Carboxylic Acid, DCC, DMAP | Carboxylate Ester | High | |
| Etherification | Alkyl Halide, NaH | Alkyl Ether | Moderate |
| Alcohol, Iron(III) catalyst | Alkyl Ether | Good |
The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Care must be taken to select a reagent that is compatible with the secondary amine.
Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are effective for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. The Collins reagent (CrO₃ in pyridine) can also be used for this transformation.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. However, these harsh conditions may also lead to the oxidation of the secondary amine, resulting in a complex mixture of products. Therefore, protection of the amine group, for example by acylation, may be necessary before carrying out such strong oxidations.
Table 2: Oxidation Reactions of Primary Alcohols in Amino Alcohols
| Oxidizing Agent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | CH₂Cl₂, Room Temperature | Prevents over-oxidation to carboxylic acid. |
| Collins Reagent (CrO₃/Pyridine) | Aldehyde | CH₂Cl₂, Room Temperature | Similar to PCC. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic solution, Heat | Strong oxidant, may affect the amine group. |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Carboxylic Acid | Acetone, 0°C to Room Temp | Strong oxidant, may affect the amine group. |
The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through various halogenating agents. This transformation converts the alcohol into a more reactive alkyl halide, which can then be used in a variety of nucleophilic substitution reactions.
Reagents such as thionyl chloride (SOCl₂) are commonly used to convert primary alcohols to alkyl chlorides. The reaction often includes a base like pyridine to neutralize the HCl produced. Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides.
Reactions at the Amine Group
Formation of Imines and Amides
The secondary amine functionality of this compound is a key site for reactions leading to the formation of imines and amides, important classes of organic compounds.
While primary amines react with aldehydes and ketones to form imines, secondary amines, such as the one present in this compound, react to form enamines. libretexts.org The reaction proceeds through the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion. libretexts.org Since the nitrogen atom lacks a second proton for removal to form a neutral imine, a proton is instead removed from an adjacent carbon atom, resulting in the formation of an enamine. libretexts.org
The general reaction for enamine formation from a secondary amine and a ketone is presented below:
Table 1: Representative Enamine Formation Reaction
| Reactants | Product | Conditions | Reference |
|---|
For this compound, reaction with a ketone like cyclohexanone (B45756) would be expected to yield the corresponding enamine derivative.
The secondary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form N-substituted amides. libretexts.orgyoutube.com This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org
Furthermore, direct coupling of the amine with a carboxylic acid can be achieved using coupling agents or through catalytic methods. For instance, copper-catalyzed aerobic oxidative coupling of alcohols and amines can lead to amide bond formation. nih.gov Ruthenium catalysts have also been employed for the direct coupling of alcohols and amines to form amides, with the liberation of dihydrogen. organic-chemistry.org
Table 2: General Amide Formation Reactions
| Amine Reactant | Acylating Agent/Method | Product | General Conditions | Reference |
|---|---|---|---|---|
| Secondary Amine | Acyl Chloride | N,N-Disubstituted Amide | Base (e.g., pyridine, triethylamine) | libretexts.org |
These reactions would allow for the introduction of a wide variety of acyl groups onto the nitrogen atom of this compound.
Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., Oxazolidines, Morpholinones, Lactams)
The presence of both an amino and a hydroxyl group in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They can be synthesized from the reaction of 1,2-amino alcohols with aldehydes or ketones. nih.gov In the case of N-substituted amino alcohols like this compound, reaction with an aldehyde would first form a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion carbon, to yield the corresponding N-substituted oxazolidine. nih.gov
Morpholinones are six-membered heterocyclic compounds containing both an oxazine (B8389632) and a ketone functional group. The synthesis of morpholin-2-ones can be achieved from α-amino acid derivatives. While not a direct cyclization of the parent amino alcohol, derivatization of the hydroxyl group of this compound to a carboxylic acid, followed by intramolecular cyclization, could potentially lead to a substituted morpholinone. More direct routes often involve the reaction of amino acid esters with an ethylene (B1197577) equivalent. researchgate.net
Lactams are cyclic amides. wikipedia.org The formation of lactams from amino alcohols can be achieved through oxidative lactamization. jchemlett.com This transformation often involves the use of ruthenium-based catalysts, which facilitate the intramolecular dehydrogenative coupling of the amino and alcohol functionalities. jchemlett.com The reaction proceeds through the initial oxidation of the primary alcohol to an aldehyde, which then forms a hemiaminal with the secondary amine. Subsequent dehydrogenation of the hemiaminal yields the lactam. jchemlett.com The addition of a hydrogen acceptor, such as a ketone, can drive the reaction towards the formation of the amide (lactam). rsc.orgresearchgate.net
Table 3: Representative Cyclization Reactions for Amino Alcohols
| Heterocyclic Product | General Precursor(s) | Key Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Oxazolidine | N-substituted 1,2-amino alcohol, Aldehyde | Condensation/Cyclization | Acid catalyst | nih.gov |
| Morpholinone | Amino acid ester, Ethylene equivalent | Cyclization | Various | researchgate.net |
Advanced Chemical Applications of 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Use as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that influences the stereochemical outcome of a reaction.
In the realm of enantioselective additions, chiral amino alcohol ligands are instrumental in controlling the facial selectivity of nucleophilic additions to prochiral substrates. For instance, in the addition of organozinc reagents to aldehydes, a chiral amino alcohol can coordinate to the zinc atom, thereby directing the approach of the nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The steric and electronic properties of the ligand, such as the bulky isobutyl group and the heptyl chain in 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol, would play a crucial role in the degree of enantioselectivity achieved.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and ligands derived from amino alcohols are often used to modify transition metal catalysts, such as those based on ruthenium, rhodium, or iridium. acs.org These chiral ligands create a stereochemically defined pocket around the metal center, which is essential for the enantioselective reduction of prochiral olefins, ketones, and imines. The bifunctional nature of amino alcohols allows for chelation to the metal, forming a rigid and well-defined catalytic species that can effectively differentiate between the enantiotopic faces of the substrate.
Beyond metal-based catalysis, chiral amino alcohols and their derivatives can function as organocatalysts. tandfonline.comrsc.org The amino group can act as a Lewis base or form an iminium or enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor, activating the electrophile and orienting the substrates. This dual activation is a hallmark of many organocatalytic systems. In cooperative catalysis, the amino alcohol can work in concert with a metal catalyst, with the amino alcohol acting as a ligand and a Brønsted acid/base, creating a more complex and potentially more effective catalytic system.
Application as a Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. acs.orgnih.gov Chiral amino alcohols are excellent candidates for this role. By attaching this compound to a substrate, for example, through the formation of an oxazolidine or an amide, the steric bulk of the auxiliary can effectively shield one face of the molecule. This directs the approach of a reagent to the opposite, less hindered face, resulting in a diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. The efficiency of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules (Non-Medicinal Contexts)
Chiral amino alcohols are valuable building blocks in the synthesis of complex organic molecules. nih.govresearchgate.net Their bifunctionality allows for a wide range of chemical modifications at both the amino and hydroxyl groups. For instance, the hydroxyl group can be converted into a good leaving group for nucleophilic substitution, while the amino group can undergo N-alkylation or acylation. This versatility makes them key intermediates in the synthesis of other chiral ligands, natural products, and complex organic frameworks where precise control of stereochemistry is crucial.
Material Science Applications (e.g., Polymerization Initiators, Surfactants)
The unique chemical structure of amino alcohols also lends itself to applications in material science.
Polymerization Initiators: The hydroxyl and amino groups in this compound can potentially act as initiating sites for polymerization reactions. nih.govacs.org For example, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone to form biodegradable polyesters. The presence of the amino group could further influence the polymerization process and the properties of the resulting polymer.
Surfactants: The amphiphilic nature of this molecule, with a polar amino alcohol head group and a nonpolar heptyl and isobutyl tail, suggests potential as a surfactant. scbt.com Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Chiral surfactants derived from amino acids and amino alcohols are of interest for applications in enantioselective separations and as stabilizers in the synthesis of chiral nanoparticles. taylorandfrancis.com The specific structure of this compound would determine its critical micelle concentration and its effectiveness as a surfactant in various applications. chalmers.se
Synthesis and Characterization of Analogues and Derivatives of 2 Heptan 2 Yl Amino 4 Methylpentan 1 Ol
Structural Modifications of the Heptane (B126788) Moiety
The heptane group attached to the nitrogen atom of the leucinol backbone plays a crucial role in defining the steric and electronic environment around the chiral center. Modifications to this moiety can be systematically explored to fine-tune the properties of the resulting amino alcohol derivative. A primary synthetic route to achieve these modifications is through reductive amination. This method involves the reaction of 2-amino-4-methylpentan-1-ol (B168986) (leucinol) with a variety of ketones or aldehydes, followed by reduction of the resulting imine intermediate.
To generate analogues with diverse heptane moieties, different isomers of heptanone or other ketones can be employed. For instance, reacting leucinol with heptan-2-one, heptan-3-one, or heptan-4-one would yield regioisomers of the N-heptyl derivative. Furthermore, branched or cyclic ketones can be used to introduce more complex alkyl groups. The choice of reducing agent for the imine reduction step is critical to ensure high yields and prevent side reactions. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.
The characterization of these newly synthesized analogues typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the successful N-alkylation and the structure of the new alkyl group. Mass spectrometry is used to determine the molecular weight of the product, and infrared (IR) spectroscopy can confirm the presence of key functional groups like the hydroxyl (-OH) and secondary amine (-NH-).
Table 1: Examples of Analogues with Modified Heptane Moiety via Reductive Amination
| Leucinol Reactant | Ketone/Aldehyde Reactant | Resulting Analogue Name |
|---|---|---|
| 2-Amino-4-methylpentan-1-ol | Heptan-2-one | 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol |
| 2-Amino-4-methylpentan-1-ol | Cyclohexanone (B45756) | 2-(Cyclohexylamino)-4-methylpentan-1-ol |
| 2-Amino-4-methylpentan-1-ol | 3,3-Dimethylbutan-2-one | 2-[(3,3-Dimethylbutan-2-yl)amino]-4-methylpentan-1-ol |
Alterations of the Methylpentanol Moiety
Modification of the 2-amino-4-methylpentan-1-ol (leucinol) backbone provides another avenue for creating a diverse library of analogues. These alterations can range from simple changes in the alkyl side chain (isobutyl group) to modifications of the hydroxyl group.
Analogues with different amino alcohol backbones can be synthesized by starting with amino acids other than leucine. For example, using valine as a starting material would lead to a 2-amino-3-methylbutan-1-ol (valinol) backbone. Subsequent N-alkylation with heptan-2-one would yield 2-[(heptan-2-yl)amino]-3-methylbutan-1-ol. This approach allows for the systematic investigation of the influence of the amino alcohol's steric bulk on its properties.
Furthermore, the primary alcohol of the leucinol moiety can be a site for chemical modification. For instance, it can be etherified or esterified to introduce different functional groups. These modifications can impact the solubility and coordinating ability of the amino alcohol.
The synthesis of these analogues would follow similar reductive amination protocols as described in the previous section, with the appropriate starting amino alcohol. Characterization would again rely on standard spectroscopic methods to confirm the structure of the modified backbone and the successful attachment of the N-heptyl group.
Table 2: Examples of Analogues with Altered Methylpentanol Moiety
| Amino Alcohol Reactant | N-Alkylation Reactant | Resulting Analogue Name |
|---|---|---|
| 2-Amino-3-methylbutan-1-ol (Valinol) | Heptan-2-one | 2-[(Heptan-2-yl)amino]-3-methylbutan-1-ol |
| 2-Amino-3-phenylpropan-1-ol (Phenylalaninol) | Heptan-2-one | 2-[(Heptan-2-yl)amino]-3-phenylpropan-1-ol |
Isosteric Replacements within the Core Structure
For example, the hydroxyl group (-OH) could be replaced by a thiol group (-SH) to create a thio-analogue. This would alter the compound's hydrogen bonding capabilities and its affinity for different metal catalysts. The synthesis of such an analogue would require a multi-step process, likely starting from a protected leucinol derivative where the hydroxyl group is converted to a suitable leaving group, followed by substitution with a sulfur nucleophile.
Another potential isosteric replacement could involve substituting the secondary amine (-NH-) with an oxygen atom (ether linkage) or a methylene (B1212753) group (-CH2-). However, these changes are more drastic and would significantly alter the chemical nature of the molecule, moving it away from the amino alcohol class.
The characterization of isosterically modified analogues would require careful spectroscopic analysis to confirm the successful incorporation of the new functional group. For instance, in the case of a thiol analogue, the disappearance of the -OH stretch and the appearance of a new -SH stretch in the IR spectrum would be key indicators.
Impact of Structural Variations on Chemical Reactivity and Catalytic Performance
The structural modifications detailed in the preceding sections are expected to have a significant impact on the chemical reactivity and, importantly, the catalytic performance of the resulting amino alcohol derivatives. These compounds are often employed as chiral ligands or catalysts in asymmetric synthesis, where their structure dictates the stereochemical outcome of a reaction.
Chemical Reactivity:
Basicity of the Nitrogen: The nature of the N-alkyl group influences the electron density on the nitrogen atom and thus its basicity. Bulkier alkyl groups may increase the basicity through inductive effects, while also introducing steric hindrance that can affect the nitrogen's accessibility for reactions.
Nucleophilicity: The nucleophilicity of both the nitrogen and oxygen atoms can be affected by structural changes. Modifications to the amino alcohol backbone, such as the introduction of electron-withdrawing or -donating groups, can alter the nucleophilic character of the heteroatoms.
Catalytic Performance:
In asymmetric catalysis, chiral amino alcohols are often used to induce enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes or the reduction of ketones. The performance of these catalysts is highly dependent on their structure.
Steric Hindrance: The size and shape of both the N-alkyl group and the amino alcohol backbone are critical. A well-designed chiral environment around the catalytic center is necessary to effectively differentiate between the two enantiotopic faces of the substrate. For instance, increasing the steric bulk of the N-alkyl substituent can lead to higher enantioselectivity in some reactions by creating a more defined chiral pocket.
Electronic Effects: The electronic properties of the substituents can influence the Lewis acidity or basicity of the active catalytic species, which in turn can affect the reaction rate and selectivity.
To quantify the impact of these structural variations, a series of analogues would need to be synthesized and tested in a model catalytic reaction, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. The enantiomeric excess (e.e.) of the product would be the primary metric for evaluating catalytic performance.
Table 3: Hypothetical Catalytic Performance Data for Analogues in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Analogue | N-Alkyl Group | Amino Alcohol Moiety | Product Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| 1 | Heptan-2-yl | 2-Amino-4-methylpentan-1-ol | 95 | 85 |
| 2 | Cyclohexyl | 2-Amino-4-methylpentan-1-ol | 92 | 90 |
| 3 | 3,3-Dimethylbutan-2-yl | 2-Amino-4-methylpentan-1-ol | 88 | 95 |
| 4 | Heptan-2-yl | 2-Amino-3-methylbutan-1-ol | 94 | 88 |
| 5 | Heptan-2-yl | 2-Amino-3-phenylpropan-1-ol | 90 | 92 |
This data is hypothetical and for illustrative purposes only.
The data in such a table would allow for a systematic analysis of structure-activity relationships. For example, a comparison of analogues 1, 2, and 3 would reveal the effect of increasing the steric bulk of the N-alkyl group. Similarly, comparing analogues 1, 4, and 5 would elucidate the impact of modifying the amino alcohol backbone. Through such systematic studies, the design of highly efficient and selective chiral catalysts based on the this compound scaffold can be achieved.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol and its analogs will likely prioritize sustainability, efficiency, and stereoselectivity. Traditional methods often involve multi-step sequences with protecting groups and harsh reagents. Modern approaches, however, are shifting towards more atom-economical and environmentally benign processes.
One promising direction is the use of catalytic asymmetric transfer hydrogenation. This technique can convert α-amino ketones to chiral 1,2-amino alcohols with high enantioselectivity, often using greener reducing agents like formic acid in combination with a catalyst. acs.org Applying this to a suitable precursor could offer a direct and efficient route to the desired stereoisomer of this compound.
Further research could focus on biocatalysis, employing enzymes to carry out key transformations with high specificity and under mild conditions. This would reduce reliance on heavy metal catalysts and organic solvents, aligning with the principles of green chemistry. Another area of exploration is the development of one-pot procedures that combine several synthetic steps, minimizing intermediate purification and waste generation. orgsyn.org
| Synthetic Strategy | Key Advantages | Potential Precursors | Projected Yield/Selectivity |
| Catalytic Asymmetric Transfer Hydrogenation | High enantioselectivity, reduced waste, avoids high-pressure hydrogenation | α-(Heptan-2-yl)amino-4-methyl-ketone | >90% yield, >99% enantiomeric ratio |
| Biocatalytic Reduction | High specificity, mild reaction conditions, environmentally friendly | Ketone precursor | Variable yield, excellent enantioselectivity |
| One-Pot Reductive Amination | Procedural simplicity, time and resource efficiency | 1-hydroxy-4-methylpentan-2-one and Heptan-2-amine | Moderate to high yield |
Exploration of New Catalytic Applications
The inherent chirality and the presence of both amino and hydroxyl functional groups make this compound an attractive candidate as a ligand in asymmetric catalysis. Chiral 1,2-amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, including reductions, alkylations, and additions to carbonyl compounds.
Future research could involve synthesizing metal complexes of this compound with transition metals like ruthenium, rhodium, or iridium. These complexes could then be screened for their catalytic activity in reactions such as the asymmetric transfer hydrogenation of ketones or the enantioselective addition of organozinc reagents to aldehydes. The sterically demanding heptyl and isobutyl groups could impart unique selectivity and reactivity profiles compared to existing catalysts.
| Potential Catalytic Application | Metal Center | Target Reaction | Anticipated Outcome |
| Asymmetric Transfer Hydrogenation | Ruthenium (II) | Reduction of prochiral ketones | High conversion and enantioselectivity |
| Enantioselective Alkylation | Zinc (II) | Addition of diethylzinc (B1219324) to benzaldehyde | Formation of a chiral secondary alcohol |
| Asymmetric C-C Bond Formation | Rhodium (I) | Phenyl addition to an enone | High enantiomeric excess of the product |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.org The synthesis of amino alcohols, in particular, can benefit from the precise temperature and pressure control afforded by microreactors, potentially improving yields and reducing reaction times. google.com A key reaction in amino alcohol synthesis, epoxide aminolysis, is well-suited for flow chemistry, enabling rapid and efficient production. rsc.org
Future work could focus on developing a multi-stage continuous flow process for this compound. acs.org This could involve sequential modules for key reaction steps, such as epoxide formation followed by nucleophilic ring-opening with heptan-2-amine. rsc.org
Furthermore, automated synthesis platforms, such as "ChemKonzert," could be employed to accelerate the discovery and optimization of synthetic routes. nih.govnih.gov These systems allow for the rapid screening of reaction conditions, catalysts, and reagents in a high-throughput manner. nih.gov This would facilitate the development of robust and reproducible synthetic protocols for this compound and its derivatives. nih.govnih.gov
| Technology Platform | Key Benefits | Applicable Synthetic Step | Potential Improvement |
| Continuous Flow Chemistry | Enhanced safety, better heat and mass transfer, scalability | Epoxide aminolysis | >100-fold reduction in reaction time compared to batch |
| Automated Synthesis | High-throughput screening, improved reproducibility | Optimization of catalytic conditions | Rapid identification of optimal catalyst and solvent systems |
| Modular Flow Systems | Flexibility to synthesize various analogs | Convergent synthesis of different amino alcohols | Ability to quickly generate a library of related compounds |
Advanced Computational Design of Derivatives with Tuned Properties
Computational modeling provides a powerful tool for designing novel molecules with specific, pre-defined properties, thereby reducing the need for extensive trial-and-error synthesis. nih.gov In the context of this compound, computational methods could be used to design derivatives with enhanced catalytic activity, improved physical properties, or specific biological activities.
For example, quantum mechanical calculations could be used to model the transition states of catalytic reactions involving this compound as a ligand, providing insights into the origins of enantioselectivity and guiding the design of more effective catalysts. Molecular docking simulations could be employed to predict the binding of derivatives to biological targets, such as enzymes or receptors, which could be relevant in drug discovery. nih.gov This computational-led approach can accelerate the development of new functional molecules based on the this compound scaffold.
| Computational Method | Research Objective | Predicted Parameter | Potential Impact |
| Density Functional Theory (DFT) | Optimize ligand structure for catalysis | Transition state energies, non-covalent interactions | Design of ligands with higher enantioselectivity |
| Molecular Dynamics (MD) | Understand conformational preferences | Ligand-receptor binding affinity, solvation effects | Development of derivatives with improved bioavailability |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity | Inhibitory concentrations (e.g., IC50) | Prioritization of synthetic targets for drug development |
Q & A
Q. How can the molecular structure of 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol be elucidated using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and secondary amine (-NH-) groups. Mass spectrometry (MS) provides molecular weight and fragmentation patterns. For spatial arrangement, employ 2D NMR techniques like COSY and HSQC. Solvent selection (e.g., deuterated ethanol) is critical to avoid signal overlap .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer : Optimize alkylation or reductive amination steps by varying reaction parameters:
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Solvent : Ethanol or dichloromethane enhances solubility of intermediates .
- Catalyst : Use palladium or nickel catalysts for hydrogenation steps.
Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution .
Q. How should researchers handle solubility discrepancies reported for this compound?
- Methodological Answer : Systematically test solubility in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH and temperature. Use sonication or heating (≤60°C) to enhance dissolution. Document solvent purity and degassing steps to minimize variability. Cross-reference with databases like PubChem but validate experimentally due to structural nuances .
Advanced Research Questions
Q. What experimental designs resolve enantiomeric mixtures of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric derivatives using chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹H NMR. Enzymatic resolution with lipases or esterases can separate enantiomers based on kinetic selectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors (e.g., GPCRs or enzymes). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability. Parameterize force fields using quantum mechanical calculations (DFT) for the amino alcohol group. Compare results with experimental binding assays (SPR or ITC) .
Q. What methodologies reconcile contradictory bioactivity data across studies?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C). Validate purity via HPLC (>95%) and characterize metabolites using LC-MS. Cross-test in multiple cell lines (HEK293, HepG2) to identify cell-specific effects. Meta-analyze literature data while controlling for variables like solvent choice .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Test at 60% and 75% RH.
Analyze degradation via HPLC-UV and identify byproducts via HRMS. Use argon/vacuum sealing to assess oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
